

In Vitro Toxicological Profile of 2-Benzylideneoctanal: A Technical Guide

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Compound of Interest

Compound Name: **2-Benzylideneoctanal**

Cat. No.: **B7782968**

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available in vitro toxicological data for **2-benzylideneoctanal** (also known as alpha-hexylcinnamaldehyde). The information is intended for research and informational purposes only and does not constitute a comprehensive safety assessment.

Executive Summary

2-Benzylideneoctanal is a widely used fragrance ingredient. Understanding its in vitro toxicological profile is crucial for safety assessment and regulatory compliance. This technical guide provides a summary of available data on its potential for cytotoxicity, genotoxicity, and skin sensitization, based on established in vitro methodologies. While a complete dataset is not publicly available, this guide consolidates the existing information to support further research and risk assessment efforts.

Cytotoxicity

Cytotoxicity assays are fundamental in toxicology to determine the concentration at which a substance induces cell death.

Quantitative Cytotoxicity Data

A study by Di Sotto et al. (2016) investigated the cytotoxic effects of α -hexylcinnamaldehyde (HCA) on several human cancer cell lines. While the primary focus was on chemosensitizing

properties, the study provides IC₅₀ values, which represent the concentration of a substance required to inhibit cell growth by 50%.

Cell Line	Assay	IC ₅₀ (μM)	Reference
Caco-2 (human colorectal adenocarcinoma)	MTT Assay	> 200	Di Sotto et al., 2016
CCRF/CEM (human acute lymphoblastic leukemia)	MTT Assay	254.5 ± 11.5	Di Sotto et al., 2016
CEM/ADR5000 (doxorubicin-resistant leukemia)	MTT Assay	315.6 ± 17.2	Di Sotto et al., 2016

Note: Cytotoxicity data on a non-cancerous, relevant cell line (e.g., human keratinocytes) would provide a more generalizable assessment of basal cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.



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MTT Assay Experimental Workflow

Genotoxicity

Genotoxicity assays are employed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for identifying chemical substances that can produce genetic damage that leads to gene mutations.

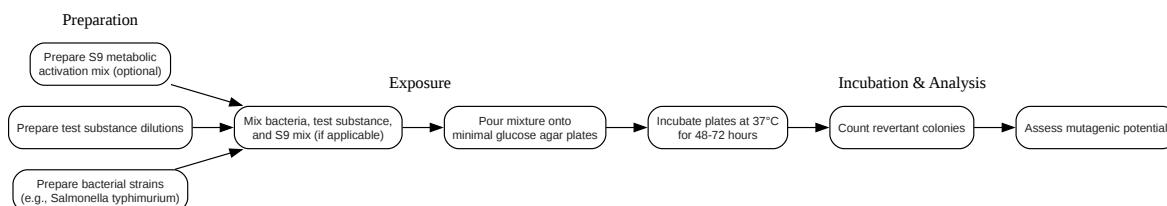
Quantitative Data: Publicly available data on the mutagenicity of **2-benzylideneoctanal** in the Ames test is conflicting. Some sources indicate it is not mutagenic, while others suggest weak mutagenic potential. A definitive conclusion requires access to studies presenting quantitative data on the number of revertant colonies.

In Vitro Mammalian Cell Micronucleus Test

This test identifies substances that cause cytogenetic damage, which results in the formation of micronuclei in the cytoplasm.

Quantitative Data: No specific quantitative data for **2-benzylideneoctanal** in the in vitro micronucleus test is currently available in the public domain.

Experimental Protocols



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Ames Test Experimental Workflow



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In Vitro Micronucleus Test Workflow

Skin Sensitization

Skin sensitization is an allergic reaction caused by a substance. The Adverse Outcome Pathway (AOP) for skin sensitization outlines the key events from the initial molecular interaction to the adverse health effect. Several in vitro and in chemico assays have been developed to assess these key events.

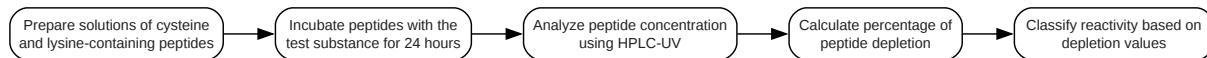
Quantitative Skin Sensitization Data

Assay	Key Event in AOP	Endpoint	Result for 2-Benzylideneocatanal	Reference
Direct Peptide Reactivity Assay (DPRA)	1: Molecular Initiating Event - Covalent binding to proteins	Peptide Depletion (%)	Weak sensitizer / Negative	Gerberick et al., 2007; Natsch et al., 2013
KeratinoSens™ Assay	2: Keratinocyte Activation	Gene expression (Nrf2 pathway)	Data not publicly available	-
Human Cell Line Activation Test (h-CLAT)	3: Dendritic Cell Activation	Expression of CD54 & CD86	Data not publicly available	-

Note: A comprehensive assessment of skin sensitization potential requires data from assays covering multiple key events in the AOP.

Experimental Protocols

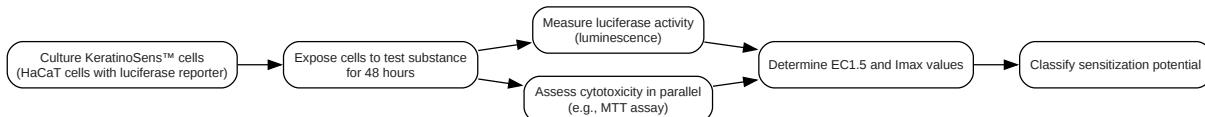
This in chemico assay assesses the reactivity of a test chemical with synthetic peptides containing cysteine and lysine.



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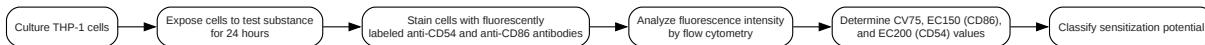
DPRA Experimental Workflow

This assay uses a human keratinocyte cell line to measure the activation of the Keap1-Nrf2 antioxidant response element (ARE) pathway.

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KeratinoSens™ Assay Workflow

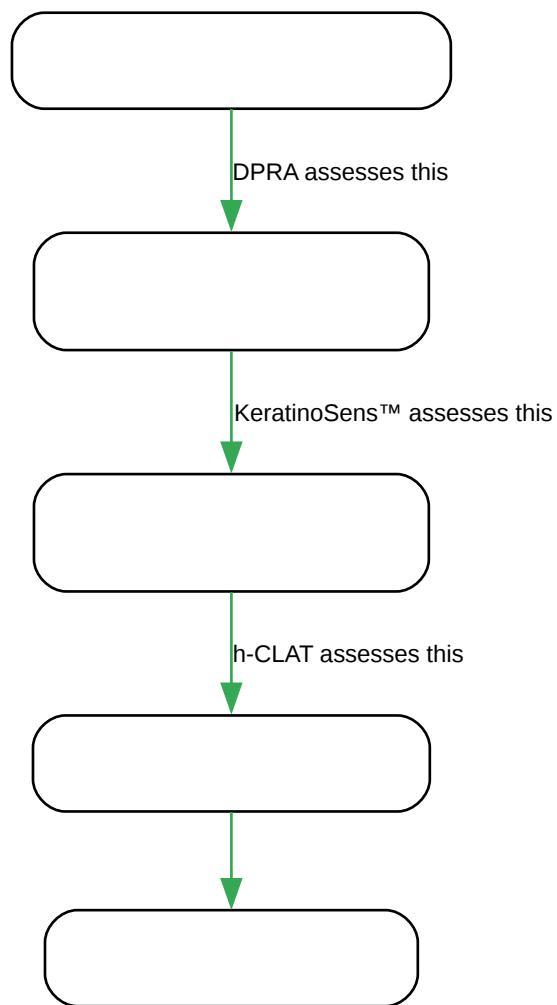
This assay measures the expression of cell surface markers (CD54 and CD86) on a human monocytic leukemia cell line (THP-1) as a model for dendritic cell activation.

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h-CLAT Experimental Workflow

Signaling Pathways

The Adverse Outcome Pathway for skin sensitization provides a framework for understanding the biological mechanisms leading to this toxicological endpoint.



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Adverse Outcome Pathway for Skin Sensitization

Conclusion and Future Directions

The available in vitro data suggests that **2-benzylideneoctanal** has a low potential for cytotoxicity and is at most a weak skin sensitizer. However, there is a clear need for more comprehensive and publicly accessible quantitative data to perform a thorough risk assessment. Future studies should focus on:

- Conducting cytotoxicity assays in relevant, non-cancerous human cell lines.
- Performing a robust Ames test with clear reporting of revertant colony counts to resolve conflicting data.

- Evaluating genotoxic potential using the in vitro micronucleus assay.
- Generating quantitative data for the KeratinoSens™ and h-CLAT assays to provide a more complete picture of its skin sensitization potential.

A consolidated and complete in vitro toxicological profile will be invaluable for ensuring the safe use of **2-benzylideneoctanal** in consumer products.

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